![molecular formula C18H20ClN5O2 B2357910 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide CAS No. 863448-09-3](/img/structure/B2357910.png)

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been synthesized and evaluated for their anticancer activity . This particular compound has shown prominent anticancer activity against various human tumor cell lines .

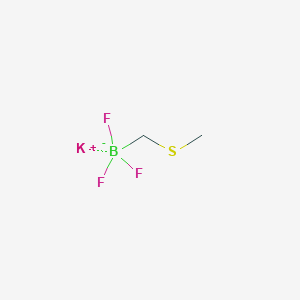

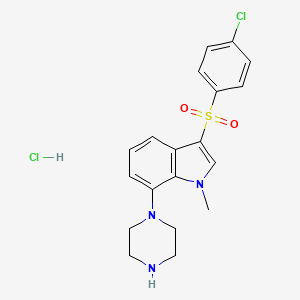

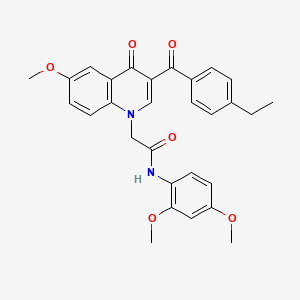

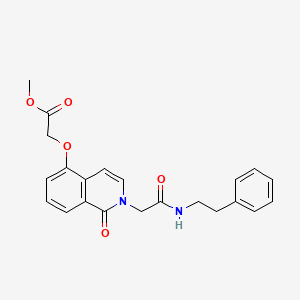

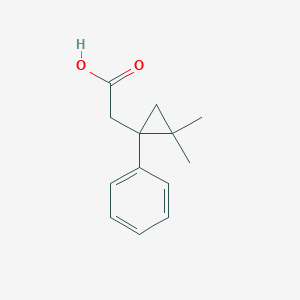

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group, an oxo group, and a N-[(2-chlorophenyl)methyl]acetamide group attached . The exact structure can be found in databases such as PubChem .

Chemical Reactions Analysis

The compound has shown significant inhibitory activity, with IC50 values indicating its potency . It has been found to inhibit EGFR and ErbB2 kinases at the sub-micromolar level . The exact chemical reactions that this compound undergoes in the body, particularly in the context of its anticancer activity, are not detailed in the search results.

Scientific Research Applications

Antitumor Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives, including a compound closely related to 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide, demonstrated notable antitumor activities. These compounds were evaluated against human breast adenocarcinoma cell line MCF7, with some showing mild to moderate activity compared to doxorubicin, a reference antitumor agent. This suggests potential applications of these compounds in cancer research and therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).

Histamine H4 Receptor Ligands

In a study focusing on histamine H4 receptor (H4R) ligands, a series of 2-aminopyrimidines, related to the pyrazolo[3,4-d]pyrimidine structure, were synthesized. These compounds, including one with a tert-butyl group, showed potential as anti-inflammatory agents and antinociceptive activity in pain models. This demonstrates the potential of these compounds in developing treatments for inflammatory and pain-related conditions (Altenbach et al., 2008).

Antimicrobial and Anticancer Agents

Certain pyrazolo[3,4-d]pyrimidine derivatives, similar in structure to the compound , have been investigated for their antimicrobial and anticancer properties. These compounds showed significant activity against various microbial strains and cancer cell lines, indicating their potential as therapeutic agents in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antinociceptive and Anti-inflammatory Properties

A study on thiazolopyrimidine derivatives, structurally related to pyrazolo[3,4-d]pyrimidines, revealed significant antinociceptive and anti-inflammatory activities. These findings indicate that compounds with similar structures could be promising in the development of new pain relief and anti-inflammatory drugs (Selvam, Karthik, Palanirajan, & Ali, 2012).

Mechanism of Action

The compound’s anticancer activity is believed to be due to its inhibition of EGFR and ErbB2 kinases . These kinases are involved in a variety of biological processes, including cell proliferation, differentiation, migration, and apoptosis . Deregulation of these pathways has been implicated in many types of human cancers . By inhibiting these kinases, the compound could potentially disrupt these pathways and inhibit cancer growth .

Future Directions

The compound has shown promising results in terms of its anticancer activity . Future research could further investigate its potential as a cancer treatment, including more detailed studies of its mechanism of action, its efficacy against different types of cancer, and any potential side effects or risks associated with its use . Additionally, modifications to the compound could be explored to enhance its potency or selectivity .

properties

IUPAC Name |

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O2/c1-18(2,3)24-16-13(9-22-24)17(26)23(11-21-16)10-15(25)20-8-12-6-4-5-7-14(12)19/h4-7,9,11H,8,10H2,1-3H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDLXLQNUWUZNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine](/img/structure/B2357829.png)

![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2357835.png)

![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2357836.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)

![6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one](/img/structure/B2357841.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2357850.png)